![molecular formula C13H11ClN2O3 B2557897 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione CAS No. 1164458-61-0](/img/structure/B2557897.png)
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring and a hydrazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with 6-methyl-2H-pyran-2,4-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and pyran moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-{(Z)-[2-(2-bromophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
- 3-{(Z)-[2-(2-fluorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
- 3-{(Z)-[2-(2-methylphenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
Uniqueness
The uniqueness of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
3-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)9(13(18)19-8)7-15-16-11-5-3-2-4-10(11)14/h2-7,16-17H,1H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNPEBRJDJPJP-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
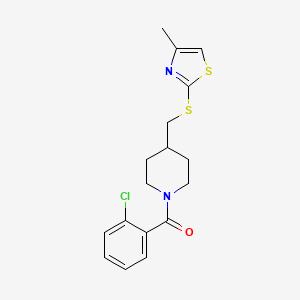
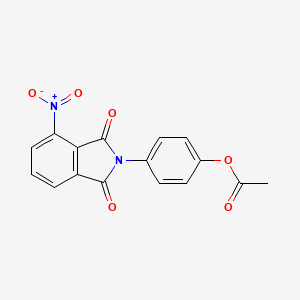

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2557820.png)
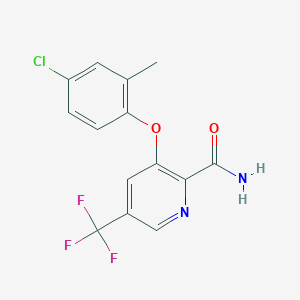
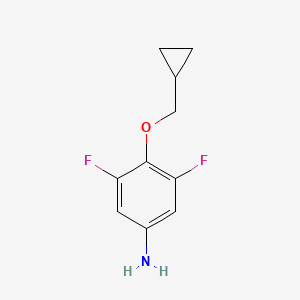
![5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)
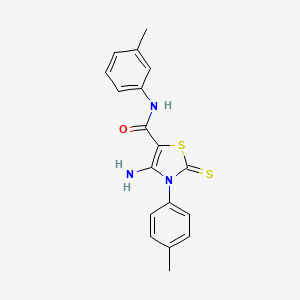
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)
![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)
![2-({1-[2-(Naphthalen-1-yloxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2557837.png)
